Cas no 127067-28-1 (Adenosine,2'-deoxy-5'-O-phosphonocytidylyl-(3'®5')-)

127067-28-1 structure
Nome del prodotto:Adenosine,2'-deoxy-5'-O-phosphonocytidylyl-(3'®5')-
Adenosine,2'-deoxy-5'-O-phosphonocytidylyl-(3'®5')- Proprietà chimiche e fisiche
Nomi e identificatori
-
- [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3-{[{[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methoxy}(hydroxy)phosphoryl]oxy}tetrahydrofuran-2-yl]methyl dihydrogen phosphate (non-preferred name)
- pdCpA
- 5'-phospho-2'-deoxyribocytidylylriboadenosine
- [(2R,3S,5R)-5-(4-Amino-2-Oxopyrimidin-1-Yl)-2-(Phosphonooxymethyl)Oxolan-3-Yl] [(2R,3S,4R,5R)-5-(6-Aminopurin-9-Yl)-3,4-Dihydroxyoxolan-2-Yl]Methyl Hydrogen Phosphate
- 127067-28-1
- SCHEMBL15083207
- ((2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3-(((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)tetrahydrofuran-2-yl)methyl dihydrogenphosphate
- UUBWXCHLJHRYJT-LNAOLWRRSA-N
- Adenosine,2'-deoxy-5'-O-phosphonocytidylyl-(3'®5')-
-
- Inchi: InChI=1S/C19H26N8O13P2/c20-11-1-2-26(19(30)25-11)12-3-8(9(38-12)4-36-41(31,32)33)40-42(34,35)37-5-10-14(28)15(29)18(39-10)27-7-24-13-16(21)22-6-23-17(13)27/h1-2,6-10,12,14-15,18,28-29H,3-5H2,(H,34,35)(H2,20,25,30)(H2,21,22,23)(H2,31,32,33)/t8-,9+,10+,12+,14+,15+,18+/m0/s1
- Chiave InChI: UUBWXCHLJHRYJT-LNAOLWRRSA-N
- Sorrisi: OP(OC[C@H]1O[C@@H](N2C=CC(N)=NC2=O)C[C@@H]1OP(OC[C@H]1O[C@@H](N2C=NC3=C(N=CN=C23)N)[C@H](O)[C@@H]1O)(O)=O)(O)=O
Proprietà calcolate
- Massa esatta: 636.10968
- Massa monoisotopica: 636.109
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 7
- Conta accettatore di obbligazioni idrogeno: 17
- Conta atomi pesanti: 42
- Conta legami ruotabili: 10
- Complessità: 1180
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: _5.8
- Superficie polare topologica: 310Ų
Proprietà sperimentali
- Densità: 2.26
- Punto di ebollizione: 1024.7°C at 760 mmHg
- Punto di infiammabilità: 573.5°C
- Indice di rifrazione: 1.882
- PSA: 309.75
Adenosine,2'-deoxy-5'-O-phosphonocytidylyl-(3'®5')- Letteratura correlata
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
127067-28-1 (Adenosine,2'-deoxy-5'-O-phosphonocytidylyl-(3'®5')-) Prodotti correlati
- 1055246-96-2(5-(Dimethoxymethyl)-1-phenyl-1H-pyrazole)
- 479074-08-3(1,6-Dihydro-1-methyl-5-(2-propoxyphenyl)-3-propyl-7H-pyrazolo4,3-dpyrimidine-7-thione)
- 946288-86-4(N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,3-dimethoxybenzamide)
- 1461868-72-3(3-(piperazin-1-yl)-1-(propan-2-yl)piperidin-2-one)
- 1211981-41-7(tert-butyl 2-{1-(benzyloxy)carbonyl-3-hydroxyazetidin-3-yl}pyrrolidine-1-carboxylate)
- 2816675-47-3(cis-2-Methyl-cyclobutylamine)
- 2227805-34-5(methyl 2-(1S)-3-amino-1-hydroxypropylbenzoate)
- 32113-41-0(4-Acetaminophen Sulfate Potassium Salt)
- 916989-85-0(2-PROPEN-1-ONE, 3-(DIMETHYLAMINO)-1-(3-METHOXYPHENYL)-, (2Z)-)
- 1021226-35-6(N-benzyl-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
